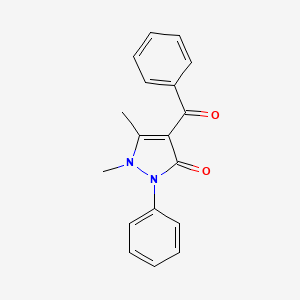
3H-Pyrazol-3-one, 4-benzoyl-1,2-dihydro-1,5-dimethyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3H-Pyrazol-3-one, 4-benzoyl-1,2-dihydro-1,5-dimethyl-2-phenyl- is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3H-Pyrazol-3-one, 4-benzoyl-1,2-dihydro-1,5-dimethyl-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-Pyrazol-3-one, 4-benzoyl-1,2-dihydro-1,5-dimethyl-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3H-Pyrazol-3-one, 4-benzoyl-1,2-dihydro-1,5-dimethyl-2-phenyl-, also known by its CAS number 4551-69-3, is a compound belonging to the pyrazolone class. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This article synthesizes available research findings on its biological activity, providing a comprehensive overview supported by data tables and case studies.
Molecular Formula: C18H16N2O2
Molecular Weight: 284.33 g/mol
CAS Registry Number: 4551-69-3
InChI Key: JDOLPAMOKSAEMD-UHFFFAOYSA-N
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 3H-Pyrazol-3-one derivatives. For instance, a study evaluating various pyrazole derivatives found that certain compounds exhibited significant antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) values for the most active derivatives were reported to be as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 4a | 0.25 | Antibacterial |
| 5a | 0.22 | Antibacterial |
| 7b | 0.23 | Antibacterial |
| 10 | 0.24 | Antibacterial |
| 13 | 0.25 | Antibacterial |
Antifungal Activity
The antifungal properties of pyrazolone derivatives have also been documented. A specific study focused on the synthesis of novel pyrazolone compounds demonstrated their effectiveness against several phytopathogenic fungi, showcasing their potential as agricultural antifungal agents .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazolone compounds are well-established in literature. Compounds similar to 3H-Pyrazol-3-one have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .
Case Study: In Vitro Evaluation
In an in vitro study assessing the biological activity of various pyrazolone derivatives, researchers synthesized several new compounds and evaluated their effects on human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis. Among these, one derivative exhibited superior activity compared to established inhibitors like brequinar and teriflunomide, indicating its potential for further development as an immunosuppressive agent .
Case Study: Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications in the benzoyl group significantly influenced the antimicrobial efficacy of pyrazolone derivatives. The presence of electron-withdrawing groups enhanced activity against Gram-positive bacteria, while electron-donating groups were more effective against Gram-negative strains .
Properties
CAS No. |
30182-86-6 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
4-benzoyl-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H16N2O2/c1-13-16(17(21)14-9-5-3-6-10-14)18(22)20(19(13)2)15-11-7-4-8-12-15/h3-12H,1-2H3 |
InChI Key |
PNCWXAFRQYDVKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















